molecular formula C8H12Cl2Si B101378 5-(Bicycloheptenyl)methyldichlorosilane CAS No. 18245-94-8

5-(Bicycloheptenyl)methyldichlorosilane

Cat. No.: B101378
CAS No.: 18245-94-8
M. Wt: 207.17 g/mol
InChI Key: LYTATDHKONFXEH-UHFFFAOYSA-N
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Description

5-(Bicycloheptenyl)methyldichlorosilane: is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptene structure with a dichloromethylsilyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bicycloheptenyl)methyldichlorosilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dichloromethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Bicyclo[2.2.1]hept-2-ene+DichloromethylsilaneBicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)-\text{Bicyclo[2.2.1]hept-2-ene} + \text{Dichloromethylsilane} \rightarrow \text{this compound} Bicyclo[2.2.1]hept-2-ene+Dichloromethylsilane→Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)-

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The dichloromethylsilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the bicyclo[2.2.1]heptene structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

    Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) are commonly used under controlled temperature conditions.

    Polymerization: Catalysts such as metallocenes or transition metal complexes are used under specific temperature and pressure conditions.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of the original compound.

    Addition Reactions: Halogenated or hydrogenated derivatives.

    Polymerization: Polymers with unique mechanical and chemical properties.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various chemical reactions.

    Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Biology and Medicine:

    Drug Delivery: The compound’s unique structure can be utilized in the design of drug delivery systems, improving the bioavailability and targeting of therapeutic agents.

    Biocompatible Materials: It can be used in the development of biocompatible materials for medical implants and devices.

Industry:

    Polymer Industry: The compound can be used in the production of specialty polymers with specific properties, such as high strength and flexibility.

    Electronics: It can be used in the fabrication of electronic components, such as semiconductors and insulators.

Mechanism of Action

The mechanism by which 5-(Bicycloheptenyl)methyldichlorosilane exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and influencing the reactivity and selectivity of the catalytic process. In drug delivery, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents, targeting specific tissues or cells.

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A parent compound with a similar bicyclic structure but without the dichloromethylsilyl group.

    Bicyclo[2.2.1]hepta-2,5-diene: A related compound with two double bonds in the bicyclic structure.

    5-Norbornene-2-methanol: A compound with a hydroxyl group attached to the bicyclic structure.

Uniqueness: 5-(Bicycloheptenyl)methyldichlorosilane is unique due to the presence of the dichloromethylsilyl group, which imparts distinct chemical reactivity and potential applications. This group allows for various functionalization reactions, making the compound versatile in different fields of research and industry.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-dichloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTATDHKONFXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CC2CC1C=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939586
Record name (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane
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Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-94-8
Record name 5-(Dichloromethylsilyl)bicyclo[2.2.1]hept-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18245-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-ene, 5-(dichloromethylsilyl)-
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Record name (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane
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